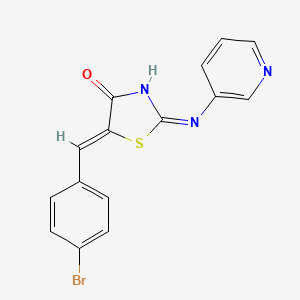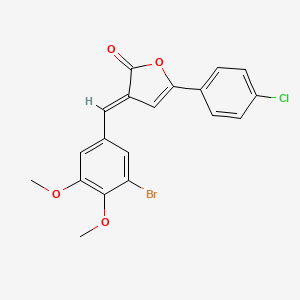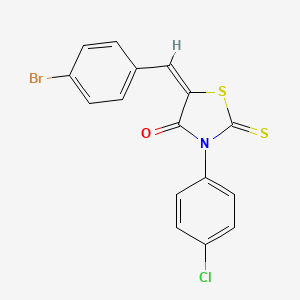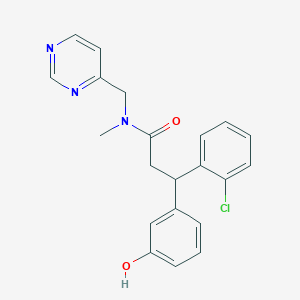
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as BBPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPT belongs to the class of thiazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In addition, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the replication of hepatitis C virus, suggesting its potential use as an anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to have low solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research on 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its use in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective derivatives of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzaldehyde and 2-amino-3-picoline in the presence of ammonium acetate and acetic acid. The resulting compound is then treated with thiosemicarbazide to obtain 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. The yield of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one obtained through this method is high, making it a cost-effective and convenient method for large-scale synthesis.
Applications De Recherche Scientifique
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to possess anti-viral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMQPYRMPYTPX-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)

![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)

![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)
![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)


![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)